D-赤藓糖醇利他林酸

描述

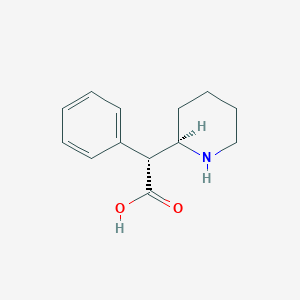

D-threo-Ritalinic Acid is a substituted phenethylamine and an inactive major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . When administered orally, methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group yielding ritalinic acid . It is used as an intermediate in the synthesis of methylphenidate and its analogues .

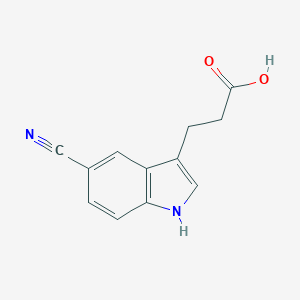

Synthesis Analysis

The synthesis of D-threo-Ritalinic Acid involves the reduction of the pyridine moiety to the fully deuterated piperidine . The product of this synthesis is used as an analytical reference standard and as a precursor to deuterated ±-threo-methylphenidate .Molecular Structure Analysis

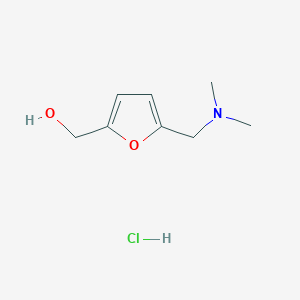

The molecular formula of D-threo-Ritalinic Acid is C13H17NO2 . It has a molar mass of 219.28 g/mol . The structure of D-threo-Ritalinic Acid was solved by a single-wavelength anomalous diffraction (SAD) method with bromide-soaked crystals .Physical And Chemical Properties Analysis

D-threo-Ritalinic Acid has a molecular weight of 219.28 g/mol . Its molecular formula is C13H17NO2 . It has a XLogP3 of -2.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .科学研究应用

1. Renal Imaging Agent in Nuclear Medicine D-threo-Ritalinic Acid has been used as a renal imaging agent in nuclear medicine . The compound was synthesized and its isomers were separated. The complex, 99m Tc-dRA, was prepared by the addition of 99m Tc sodiumpertechnetate using stannous chloride dihydrate as a reducing agent . Compared to commercial renal imaging agents, the synthesized complex, 99m Tc-dRA, showed high target to non-target counts, clear images in early stages and is harmless as it is a metabolite of a drug already taken up by body organs .

Synthesis of CNS Stimulant

The d-threo-ritalinic acid hydrochloride prepared by the process of resolution of dl-threo-ritalinic acid using a chiral carboxylic acid gives d-threo-methylphenidate, a very well-known CNS stimulant .

GC/MS and LC/MS Applications

The stable-labeled internal standard of (±)-threo-ritalinic acid is suitable for a wide variety of Gas Chromatography/Mass Spectrometry (GC/MS) and Liquid Chromatography/Mass Spectrometry (LC/MS) applications . These applications range from clinical toxicology and urine drug testing to forensic analysis and isotope dilution methods .

Forensic Analysis

Ritalinic acid is a major metabolite of and synthetic precursor to methylphenidate and may be monitored clinically and forensically .

Treatment of ADHD

Ritalinic acid is a major metabolite of the drug methylphenidate, which is used for the treatment of narcolepsy, depression, and attention deficit hyperactivity disorder in children .

Stereo Selective Synthesis

D-threo-Ritalinic Acid has been used in stereo selective synthesis, which is a type of chemical synthesis that can preferentially form one enantiomer or diastereomer .

作用机制

Target of Action

D-threo-Ritalinic Acid, also known as d-Ritalinic Acid, is a major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . The primary target of these drugs is the carboxylesterase 1 (CES1) enzyme, which is highly expressed in the liver, intestine, placenta, and brain .

Mode of Action

When administered orally, methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group, yielding d-Ritalinic Acid . This hydrolysis is catalyzed by the CES1 enzyme . The CES1 enzyme exhibits six times higher enantioselectivity, preferring the l-threo-enantiomer over the d-threo-enantiomer .

Biochemical Pathways

The primary biochemical pathway involved in the metabolism of d-Ritalinic Acid is the hydrolysis of the ester group of methylphenidate, catalyzed by the CES1 enzyme . In addition to this major pathway, minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have also been reported .

Pharmacokinetics

The pharmacokinetics of d-Ritalinic Acid involve its formation through the metabolism of methylphenidate in the liver. Methylphenidate is metabolized into ritalinic acid by CES1A1 enzymes in the liver . The d-threo-enantiomer of methylphenidate is metabolized at a slower rate than the l-threo-enantiomer . Approximately 97% of the metabolized drug is excreted in the urine, and between 1 and 3% is excreted in the feces .

Result of Action

D-Ritalinic Acid is an inactive metabolite of methylphenidate, dexmethylphenidate, and ethylphenidate . As such, it does not have any known molecular or cellular effects of its own. Its presence is primarily indicative of the metabolism of these psychostimulant drugs.

Action Environment

The action of d-Ritalinic Acid is influenced by the environment within the body. The CES1A1 enzyme, which is responsible for its formation, is highly expressed in the liver, intestine, placenta, and brain . Therefore, factors that affect the function of these organs, such as liver disease or changes in intestinal flora, could potentially influence the formation and action of d-Ritalinic Acid.

安全和危害

未来方向

The ratio between D-threo-Ritalinic Acid and D-threo-Methylphenidate in plasma at different time points and that between the AUCs of D-threo-Ritalinic Acid and D-threo-Methylphenidate were calculated and correlations between them expressed by Pearson correlation coefficients . This could be a potential area for future research. Additionally, the use of D-threo-Ritalinic Acid as a renal imaging agent in nuclear medicine has been explored .

属性

IUPAC Name |

(2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-threo-Ritalinic Acid | |

CAS RN |

54631-24-2, 129389-67-9 | |

| Record name | DL-threo-Ritalinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054631242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-threo-Ritalinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129389679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RITALINIC ACID, D-THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MNC5Y0IMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RITALINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT4165RS9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

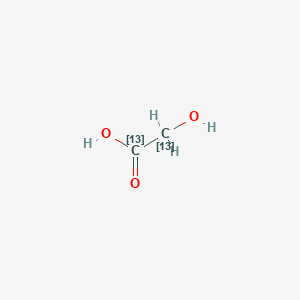

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the relationship between d-Ritalinic Acid and the treatment of ADHD?

A1: d-Ritalinic Acid (d-threo-Ritalinic Acid) is the major metabolite of dexmethylphenidate hydrochloride (d-MPH), the active component in certain ADHD medications []. While not directly involved in the therapeutic mechanism of action itself, understanding its pharmacokinetic profile is crucial for assessing the overall drug efficacy and safety of d-MPH.

Q2: How does food intake affect the pharmacokinetics of dexmethylphenidate and d-Ritalinic Acid?

A2: Research indicates that while food intake can slightly delay the time it takes for both dexmethylphenidate and d-Ritalinic Acid to reach peak concentration (Tmax) in the bloodstream, the overall bioavailability of d-MPH remains largely unaffected []. This suggests that d-MPH can be administered without strict regard to meal times.

Q3: Is there a difference in the metabolism of d-MPH compared to the racemic mixture (dl-MPH) used in other ADHD treatments?

A3: Studies indicate that the metabolism of d-MPH is stereospecific. This means that d-MPH is selectively metabolized into d-Ritalinic Acid, without any detectable chiral inversion to l-MPH in plasma []. This selectivity is important for minimizing potential side effects and drug interactions associated with the l-isomer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid](/img/structure/B118194.png)